

# Discovery and Development of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nff 3

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## An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** Osimertinib (formerly AZD9291, brand name Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2] It was specifically designed to be effective against tumors harboring both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] This guide provides a comprehensive overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of osimertinib, presenting key data and experimental methodologies for the scientific community.

## Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

The discovery of activating mutations in the EGFR gene in a subset of NSCLC patients was a landmark in precision medicine, leading to the development of first-generation TKIs like gefitinib and erlotinib.[6] These drugs induced dramatic tumor responses, but their efficacy was limited by the inevitable development of acquired resistance.[7] The most frequent cause of this resistance, accounting for over 50% of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4][7] This mutation increases the ATP affinity

of the EGFR kinase domain, reducing the potency of first- and second-generation inhibitors. This clinical challenge necessitated the development of a third-generation inhibitor that could overcome T790M-mediated resistance while sparing wild-type (WT) EGFR to minimize toxicity.  
[8]

## Discovery and Preclinical Development

The drug discovery program for osimertinib was initiated by AstraZeneca in 2009 with the goal of creating a mutant-selective, covalent EGFR inhibitor.[2][9] The process was a prime example of successful structure-based drug design.[2]

## Lead Optimization and Structure-Based Design

The core strategy was to identify a compound that could form a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, providing potent and irreversible inhibition.[4][10][11] The key challenge was to achieve selectivity for mutant forms of EGFR (including T790M) over the wild-type receptor to ensure a favorable therapeutic window. The presence of the bulkier methionine residue in the T790M mutant compared to the threonine in WT EGFR was a key structural feature exploited for selective targeting.[8] The chemical structure of osimertinib, a mono-anilino-pyrimidine compound, features a reactive acrylamide group that enables this covalent binding.[4][10]

## In Vitro Potency and Selectivity

Osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring sensitizing mutations (e.g., PC-9, ex19del) and the T790M resistance mutation (e.g., H1975, L858R/T790M).[4] Critically, it showed significantly lower activity against wild-type EGFR cell lines, predicting a lower incidence of side effects like skin rash and diarrhea commonly associated with first-generation TKIs.[4][6]

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutants

Cell Line	EGFR Mutation Status	Osimertinib IC <sub>50</sub> (nM) for EGFR Phosphorylation Inhibition
PC-9	Exon 19 deletion	< 15
H1975	L858R / T790M	< 15
A431	Wild-Type EGFR	480 - 1865

(Data synthesized from multiple sources for illustrative purposes)[4]

## Preclinical In Vivo Efficacy

In preclinical xenograft and transgenic mouse models, osimertinib induced significant and sustained tumor regression at clinically relevant doses.[5][12] Notably, studies also demonstrated that osimertinib has superior penetration of the blood-brain barrier compared to earlier-generation TKIs like gefitinib and afatinib, suggesting potential efficacy against brain metastases, a common site of disease progression in NSCLC patients.[12][13][14]

Table 2: Preclinical Brain Penetration of EGFR TKIs

Compound	Mouse Brain-to-Plasma Exposure Ratio (AUC)
Osimertinib	High
Gefitinib	Low
Afatinib	Low
Rociletinib	Low

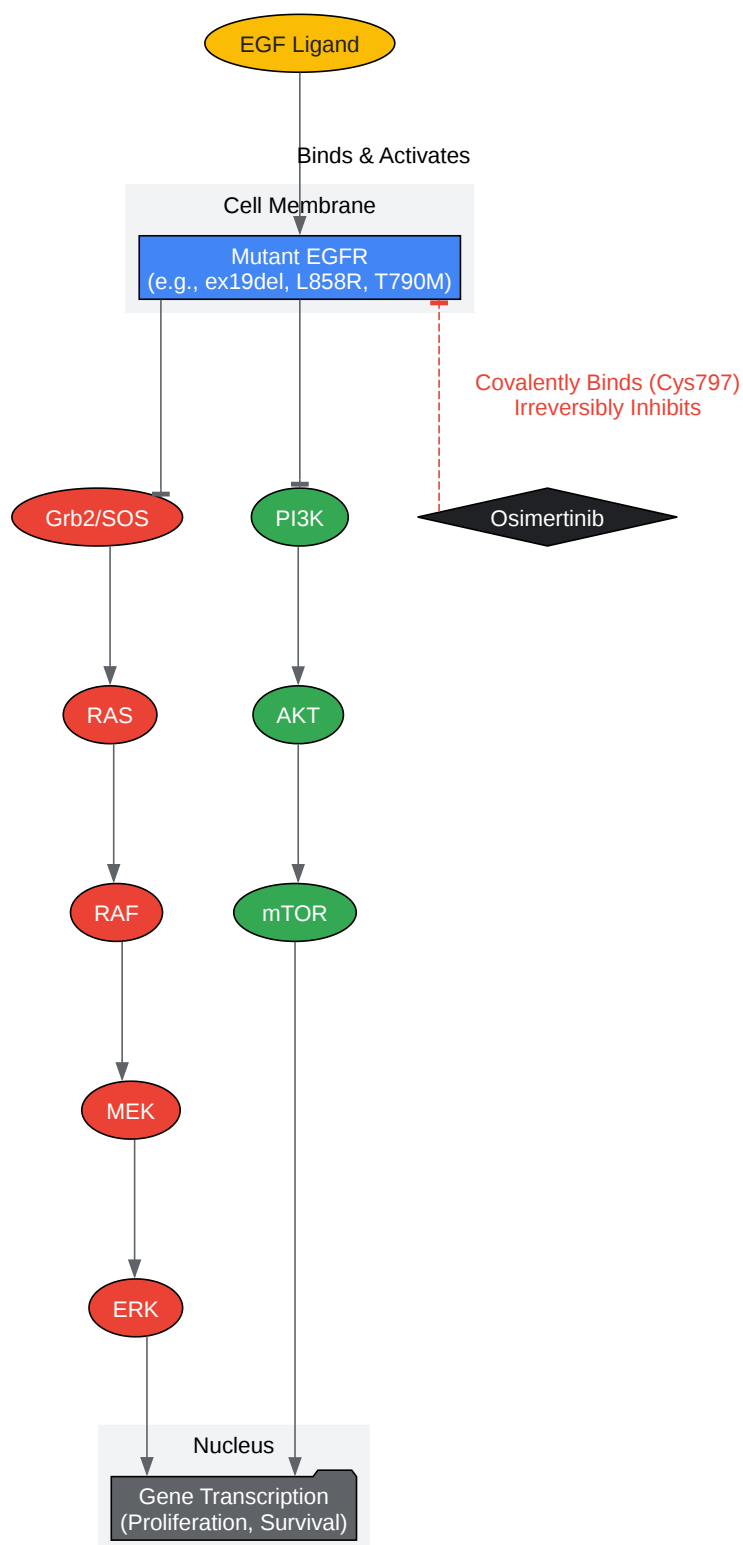
(Data based on findings from Ballard P, et al. Clin Cancer Res. 2016)[12][13]

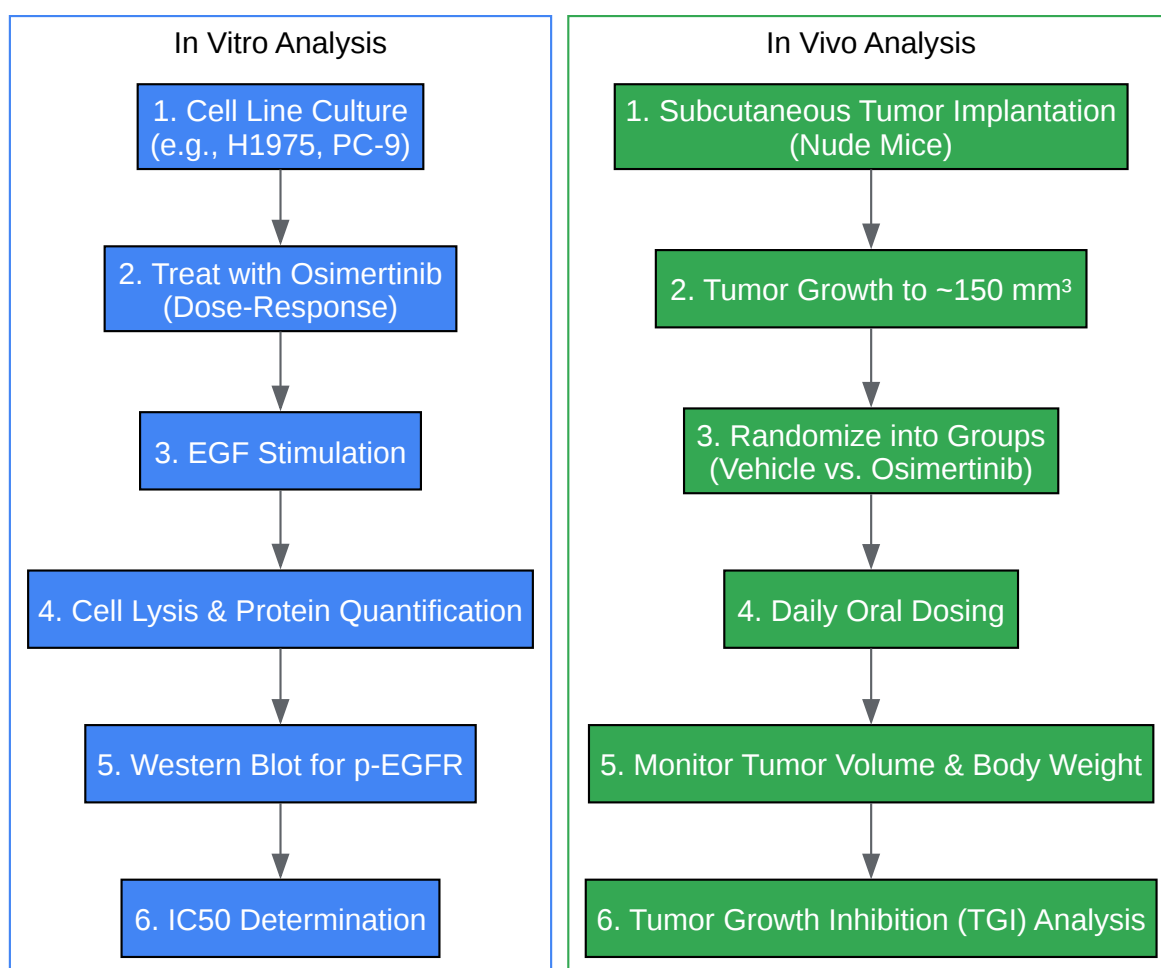
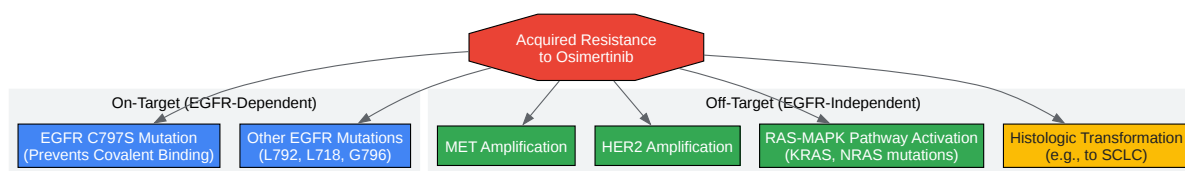
## Mechanism of Action

Osimertinib's mechanism of action is centered on its selective and irreversible inhibition of mutant EGFR.[10][11]

- **Covalent Binding:** Osimertinib contains an acrylamide functional group that acts as a Michael acceptor. It forms a covalent bond with the thiol group of the Cys797 residue located in the ATP-binding pocket of the EGFR kinase domain.[\[5\]](#)[\[10\]](#)[\[11\]](#)
- **Irreversible Inhibition:** This covalent bond leads to the irreversible inactivation of the enzyme, preventing ATP from binding and blocking EGFR autophosphorylation.[\[10\]](#)
- **Downstream Pathway Blockade:** By inhibiting EGFR kinase activity, osimertinib effectively shuts down downstream pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, growth, and survival.[\[10\]](#)[\[11\]](#)[\[15\]](#)

## Visualization of EGFR Signaling and Osimertinib Inhibition





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